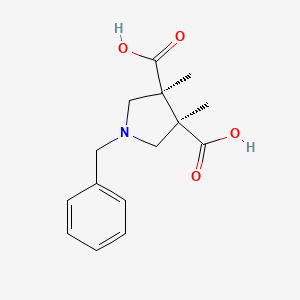

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid

Description

(3R,4S)-1-Benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, methyl groups at the 3- and 4-positions, and dicarboxylic acid moieties at the 3- and 4-positions. The stereochemistry (3R,4S) plays a critical role in its physicochemical and biological properties. Pyrrolidine derivatives are widely studied for their applications in asymmetric synthesis, medicinal chemistry, and as intermediates for complex macrocycles .

This compound’s structure combines steric hindrance (from the methyl and benzyl groups) with polar functional groups (carboxylic acids), making it a versatile scaffold for drug discovery and catalysis.

Properties

IUPAC Name |

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(12(17)18)9-16(10-15(14,2)13(19)20)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,20)/t14-,15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJZEEUTPSIPKN-GASCZTMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(C[C@@]1(C)C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NO4

- Molecular Weight : 247.26 g/mol

- CAS Number : 1515154

The compound features a pyrrolidine ring with two carboxylic acid groups and a benzyl substituent, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Pharmacological Effects

The biological activity of this compound has been evaluated in several contexts:

- Anticancer Activity

- Neuroprotective Effects

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study 1 : A study conducted on human breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to cell death .

- Study 2 : In a rodent model of Parkinson's disease, administration of the compound led to improved motor function and reduced neuroinflammation. Histological analysis revealed decreased neuronal loss compared to control groups .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Substituent Variations: Ester vs. Acid Derivatives

A key distinction lies in the functionalization of the 3,4-positions. For example:

Key Observations :

- The diester derivative (e.g., diethyl ester) is more lipophilic, facilitating reactions in non-polar solvents, whereas the dicarboxylic acid form enhances water solubility and metal-binding capacity .

- The Cbz-protected analog () lacks the second carboxylic acid and methyl group, reducing steric bulk and altering reactivity in peptide coupling reactions .

Stereochemical Variations

Stereochemistry significantly impacts biological activity and synthetic utility:

Key Observations :

Protective Group Variations

Protective groups influence stability and downstream reactivity:

Key Observations :

- The benzyl group offers stability under acidic conditions but requires hydrogenolysis for deprotection, whereas Boc groups are cleaved under mild acidic conditions, enabling orthogonal protection strategies .

Structural Analogs with Complex Substituents

Some analogs incorporate pharmacophores for targeted activity:

Key Observations :

- The trifluoromethyl and benzodioxol groups in ’s compound enhance metabolic stability and bioavailability compared to the target compound’s simpler benzyl and methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.